molecular formula C20H24BrNO4 B11612745 Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B11612745
M. Wt: 422.3 g/mol
InChI Key: TVNMKWOJSULHBJ-UHFFFAOYSA-N
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Description

ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[221]HEPTANE-1-AMIDO}BENZOATE is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a trimethyl group, and an oxo group within its bicyclo[221]heptane framework

Preparation Methods

The synthesis of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the bromine atom: Bromination of the bicyclic core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the benzoate group: The benzoate group is introduced through esterification, typically using ethyl alcohol and a suitable acid catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

    Oxidation reactions: The compound can undergo oxidation reactions, particularly at the trimethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reduction of the oxo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.

Comparison with Similar Compounds

ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE can be compared with similar compounds such as:

    2-Bromo-N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: This compound shares a similar bicyclic structure but differs in the functional groups attached.

    4-Bromobenzotrifluoride: This compound contains a bromine atom and a trifluoromethyl group, making it structurally different but functionally similar in some reactions.

The uniqueness of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE lies in its combination of a bicyclic core with a benzoate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24BrNO4

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 4-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate

InChI

InChI=1S/C20H24BrNO4/c1-5-26-16(24)12-6-8-13(9-7-12)22-17(25)20-11-10-19(4,18(20,2)3)15(23)14(20)21/h6-9,14H,5,10-11H2,1-4H3,(H,22,25)

InChI Key

TVNMKWOJSULHBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C

Origin of Product

United States

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